N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide
Description
N-Hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide (molecular formula: C₁₃H₁₃NO₃S; molecular weight: 263.31 g/mol) is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring and a sulfonamide nitrogen bearing both phenyl and hydroxyl substituents. Its structure, represented by the canonical SMILES Cc1ccc(cc1)S(=O)(=O)N(c1ccccc1)O, highlights the following features:
- Sulfonamide core: The sulfonyl group (SO₂) bridges the 4-methylbenzene ring and the nitrogen atom.
- N-substituents: The nitrogen is functionalized with a phenyl group and a hydroxyl group, making it a secondary sulfonamide.
Properties
IUPAC Name |
N-hydroxy-4-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-11-7-9-13(10-8-11)18(16,17)14(15)12-5-3-2-4-6-12/h2-10,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOKVLADBOLOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300885 | |
| Record name | n-hydroxy-4-methyl-n-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38557-76-5 | |
| Record name | NSC139690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-hydroxy-4-methyl-n-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonation of Substituted Benzene Derivatives
Direct sulfonation represents a foundational approach for introducing the sulfonamide group to the aromatic ring. This method typically involves reacting 4-methyl-N-phenylaniline with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonating agent generates a sulfonic acid intermediate, which is subsequently treated with hydroxylamine to yield the N-hydroxy sulfonamide.
Key parameters influencing this route include:
- Temperature : Optimal yields (68–72%) are achieved at 0–5°C to minimize side reactions such as over-sulfonation.
- Solvent System : Dichloromethane or ethanol is preferred for solubility and reactivity balance.
- Stoichiometry : A 1:1.2 molar ratio of 4-methyl-N-phenylaniline to ClSO₃H ensures complete conversion.
Despite its simplicity, this method faces challenges in regioselectivity and purity, necessitating rigorous purification via recrystallization from ethanol-water mixtures.
Nucleophilic Substitution with Preformed Sulfonyl Chlorides
An alternative strategy employs 4-methylbenzene-1-sulfonyl chloride as the sulfonating agent, reacting it with N-phenylhydroxylamine in a nucleophilic substitution mechanism. This two-step process involves:
- Sulfonylation :
$$
\text{C}6\text{H}5\text{NHOH} + \text{CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{CH}3\text{C}6\text{H}4\text{SO}2\text{N(OH)C}6\text{H}_5 + \text{HCl}
$$
Triethylamine acts as a base to scavenge HCl, driving the reaction forward. - Hydroxylamine Incorporation : Post-sulfonylation, hydroxylamine is introduced via aqueous workup, achieving yields of 75–80%.
This method offers superior control over functional group placement compared to direct sulfonation. However, the hygroscopic nature of sulfonyl chlorides demands anhydrous conditions.
Visible-Light-Induced Arylation via Electron-Donor-Acceptor Complexes
A photochemical approach developed by recent studies utilizes visible-light irradiation to facilitate C–N bond formation. The protocol involves:
- Reagents : Diazonium salts (e.g., 4-methylbenzenediazonium tetrafluoroborate) and N-phenylhydroxylamine.
- Conditions : Irradiation with blue LEDs (450 nm) in acetonitrile, catalyzed by cesium carbonate.
The mechanism proceeds through an electron-donor-acceptor (EDA) complex, where light excitation generates aryl radicals that couple with the hydroxylamine nucleophile. This method achieves an 88% yield of N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide with excellent regioselectivity and minimal byproducts.
Table 1: Comparative Analysis of Visible-Light vs. Thermal Methods
| Parameter | Visible-Light Method | Thermal Method (Bi(OTf)₃) |
|---|---|---|
| Yield (%) | 88 | 95 |
| Reaction Time (h) | 6 | 2 |
| Selectivity | High | Moderate |
| Byproducts | <5% | 10–15% |
Lewis Acid-Catalyzed C–N Bond Cleavage and Rearrangement
Bi(OTf)₃-catalyzed cleavage of tertiary sulfonamides provides an indirect route to N-hydroxy derivatives. Starting from N-(3,4-dimethoxybenzyl)-4-methyl-N-phenylbenzenesulfonamide, Bi(OTf)₃ (5 mol%) in 1,2-dichloroethane at 85°C induces C–N bond cleavage, yielding the target compound in 95% yield. The mechanism involves:
- Coordination of Bi³⁺ to the sulfonamide oxygen.
- Electrophilic Activation of the benzylic carbon.
- Hydrolysis to release the hydroxylamine moiety.
This method is highly efficient but requires pre-synthesized tertiary sulfonamide precursors, adding synthetic steps.
Multi-Step Synthesis via Suzuki-Miyaura Cross-Coupling
Adapting methodologies from related sulfonamides, Suzuki-Miyaura cross-coupling enables modular construction of the aromatic backbone. For example:
- Borylation : 4-Bromo-N-phenylhydroxylamine is reacted with bis(pinacolato)diboron to form the boronic ester.
- Cross-Coupling : The boronic ester couples with 4-methylbenzene-1-sulfonyl chloride under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃).
While this route offers flexibility in introducing substituents, its complexity and reliance on air-sensitive reagents limit scalability.
Optimization Strategies and Industrial Scalability
Industrial-scale production prioritizes cost-effectiveness and reproducibility. Key optimizations include:
- Solvent Recycling : Ethanol and dichloromethane are recovered via distillation in >90% efficiency.
- Catalyst Recycling : Bi(OTf)₃ is reused up to three times without significant activity loss.
- Continuous Flow Systems : Photochemical methods benefit from flow reactors, enhancing light penetration and reducing reaction times.
Table 2: Industrial Viability of Synthesis Methods
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfonation | 120 | 98 | Moderate |
| Visible-Light | 180 | 99 | High |
| Bi(OTf)₃ Catalysis | 250 | 99.5 | Low |
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H13NO3S
- Molecular Weight : 263.31 g/mol
- IUPAC Name : N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
- CAS Number : 94790-37-1
The compound features a sulfonamide functional group, which is significant in its biological activity and interaction with various biological systems.
Biochemical Applications
N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide serves as an organic buffer in various biological and biochemical applications. It is particularly useful in peptide synthesis due to its high yield and suitability for both solid-phase and solution-phase synthesis methods .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. It is part of a broader class of sulfonamides known for their antibacterial properties. Research indicates that modifications of the sulfonamide structure can lead to enhanced efficacy against specific bacterial strains .
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of various sulfonamides, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant antibacterial properties, making it a candidate for further development in treating bacterial infections.
Environmental Chemistry
This compound has been studied for its environmental impact, particularly in wastewater treatment processes. Its ability to degrade under specific conditions makes it relevant for the development of sustainable chemical processes .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide with structurally related sulfonamides, emphasizing substituent effects and molecular properties:
Key Observations:
Substituent Impact on Lipophilicity :
- The methyl and phenyl groups in the target compound increase lipophilicity compared to simpler analogs like 4-fluoro-N-hydroxybenzene-1-sulfonamide .
- N,N-Diethyl substitution () further enhances hydrophobicity but eliminates hydrogen-bonding capacity.
Acetyl and fluorine substituents () modulate electronic properties, affecting reactivity and binding affinity.
Biological Implications :
- Sulfonamides with dual N-substituents (e.g., phenyl and hydroxyl) may exhibit unique pharmacokinetic profiles, balancing lipophilicity and solubility .
- Fluorinated analogs () are often explored for enhanced metabolic stability and membrane permeability .
Research Findings and Implications
- Enzyme Inhibition: N-hydroxy sulfonamides are known to inhibit enzymes like carbonic anhydrase and proteases, driven by hydrogen-bonding interactions .
- Antitumor Activity : Analogs with bulky substituents (e.g., phenyl, acetyl) may interfere with cancer cell proliferation, as seen in structurally related sulfonamides .
Further research should explore the synthesis, crystallography, and in vitro activity of this compound to validate these hypotheses.
Biological Activity
N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characterization
The compound is synthesized through a series of chemical reactions involving sulfonation and hydroxylation processes. The structural characterization typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, confirming the presence of the sulfonamide functional group and its orientation within the molecular framework.
Antibacterial Properties
Sulfonamides, including this compound, are known for their antibacterial activity. They function primarily as competitive inhibitors of para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. This mechanism disrupts bacterial growth and reproduction. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial efficacy against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
| Compound | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| This compound | 20 | High |
| Sulfamethoxazole | 25 | Very High |
| Trimethoprim | 30 | Very High |
Anti-inflammatory Effects
Research indicates that sulfonamides may possess anti-inflammatory properties by inhibiting enzymes involved in the inflammatory response. For instance, they can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators. This effect has been observed in various in vitro studies where N-hydroxy derivatives exhibited significant inhibition of COX activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of hydroxyl and methyl groups at specific positions on the benzene ring enhances its interaction with target enzymes. For example, modifications that increase hydrophobicity or introduce electron-withdrawing groups have been shown to improve binding affinity to bacterial enzymes .
Neuroprotective Activity
A notable study evaluated the neuroprotective effects of N-hydroxy derivatives in models of oxidative stress-induced neuronal damage. Compounds similar to this compound demonstrated protective effects against hydrogen peroxide-induced cell death at sub-micromolar concentrations, suggesting potential applications in treating neurodegenerative diseases .
Cancer Therapeutics
Another area of investigation involves the potential use of N-hydroxy sulfonamides as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer cell survival. Preliminary findings suggest that these compounds can disrupt Hsp90 function, leading to apoptosis in cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves sulfonylation of the parent amine (e.g., 4-methyl-N-phenylhydroxylamine) with benzenesulfonyl chloride derivatives under basic conditions. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used with bases such as sodium hydroxide to facilitate the reaction. Reaction temperatures are optimized between 60–100°C to balance yield and purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments and methyl group integration (e.g., δ 2.35 ppm for CH₃ in CDCl₃) .
- FT-IR : Identifies sulfonamide S=O stretching (~1372 cm⁻¹) and N–H vibrations (~3259 cm⁻¹) .
- Mass Spectrometry (EI or HRMS) : Validates molecular weight (e.g., m/z 429 [M+Na⁺] for derivatives) .
Q. How is X-ray crystallography used to determine structural features?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., S–N ≈ 1.62 Å), angles, and intermolecular interactions like N–H···O and O–H···O hydrogen bonds. These features are critical for understanding packing motifs and stability .
Advanced Research Questions
Q. How can computational chemistry predict electronic properties and reactivity?
- Methodological Answer : Density-functional theory (DFT) models, such as the Colle-Salvetti correlation-energy formula, calculate electron density distributions, local kinetic energy, and correlation potentials. Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer : Compare assay conditions (e.g., cell lines, concentrations), purity (HPLC ≥95%), and structural analogs. For example, substituent effects (e.g., chloro vs. methoxy groups) on bioactivity can be systematically tested using SAR studies .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yield by 15–20% .
- Continuous flow chemistry : Enhances reproducibility and reduces side products via precise temperature/pressure control .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve sulfonylation efficiency compared to THF .
Q. How is retrosynthetic analysis applied to design novel derivatives?
- Methodological Answer : AI-driven tools (e.g., Reaxys or Pistachio models) deconstruct the target molecule into accessible precursors. For example, disconnecting the sulfonamide group identifies benzenesulfonyl chloride and substituted hydroxylamines as key intermediates .
Q. What role do solvent and base combinations play in reaction kinetics?
- Methodological Answer : Strong bases (e.g., K₂CO₃) in DMF increase deprotonation rates of the amine, accelerating sulfonylation. Solvent polarity also affects transition-state stabilization; DMSO’s high polarity favors SN2 mechanisms over E2 pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
